N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-12-10-16(11-13-18)19(23)22(17-8-4-2-5-9-17)20(24)21-14-6-3-7-15-21/h2,4-5,8-13H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJBMNBMQQJBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the substituent introduced.
Scientific Research Applications
Research indicates that N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide exhibits significant biological activities, particularly in cancer research. Preliminary studies have shown that it can inhibit specific protein interactions crucial in oncogenesis, such as the menin-MLL interaction involved in certain leukemias.
In Vitro Studies
In vitro assays have demonstrated moderate inhibition of various kinases essential for cell signaling and proliferation. The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine core with methoxybenzoyl substitution | Moderate kinase inhibition; potential anti-cancer activity |
| 1-(6-Phenoxypyrimidin-4-yl)piperidin-4-carboxamide | Lacks methoxybenzoyl group | Moderate kinase inhibition |
| N-(Benzyl)-piperidin-4-carboxamide | Simplified structure | Broad-spectrum activity but less specificity |
The presence of the methoxy group enhances selectivity for certain biological targets while potentially reducing off-target effects compared to simpler analogs.
Structure-Activity Relationship Studies
Structure–activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. Research has indicated that specific substitutions on the piperidine and phenyl rings can significantly enhance the potency of the compound against targeted enzymes or receptors.
For instance, modifications similar to those seen in other piperidine derivatives have been shown to increase inhibitory potency by optimizing lipophilicity and binding affinity . Such insights guide the development of more effective analogs with improved pharmacological profiles.
Therapeutic Potential
The therapeutic potential of this compound is primarily focused on oncology. Its ability to inhibit key protein interactions involved in tumor progression positions it as a candidate for further development as an anti-cancer agent.
Case Studies
- Inhibition of Menin-MLL Interaction : A study demonstrated that compounds with structural similarities effectively disrupted the menin-MLL interaction, which is critical in mixed lineage leukemia (MLL) . This highlights the potential of this compound in targeting specific cancers.
- Kinase Inhibition Profiles : In another investigation, this compound exhibited moderate inhibition across several kinases, suggesting its utility in modulating pathways involved in cancer cell proliferation . The implications for combination therapies with existing chemotherapeutics are noteworthy.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following table highlights key structural differences between N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide and analogous compounds:
Key Observations:
- The chloro and methyl substituents may improve lipophilicity compared to the methoxy group in the target compound.
- Thiazole-Containing Analogues (e.g., ML277) : The thiazole ring in ML277 provides a heteroaromatic system that may influence binding to ion channels or receptors. The tosyl group (p-toluenesulfonyl) enhances metabolic stability but reduces solubility .
- Pyrimidine Derivatives (e.g., Compound in ) : Pyrimidine substituents introduce additional hydrogen-bonding sites and planar geometry, which could modulate interactions with nucleic acids or kinases.
Biological Activity
N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and FaDu (hypopharyngeal cancer) cells. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Induction of apoptosis |
| FaDu | 7.2 | Cell cycle arrest |
The mechanism involves the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspases and PARP in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
The antimicrobial action is believed to be due to disruption of bacterial cell membrane integrity.
Case Study 1: Anticancer Efficacy in Combination Therapy
A recent study investigated the efficacy of this compound in combination with doxorubicin in MCF-7 cells. The results indicated a synergistic effect, enhancing cell death compared to either agent alone.
- Combination Index (CI) : < 1 (indicating synergy)
- Cell Viability Reduction : 50% at 24 hours with combination therapy compared to 30% with doxorubicin alone.
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on modifying the substituents on the piperidine ring to optimize biological activity. Variations included changing the methoxy group to other alkoxy groups and altering the phenyl substituent. These modifications resulted in compounds with varying degrees of cytotoxicity and selectivity towards cancer cells.
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing N-(4-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide?
- Methodology : Synthesis typically involves:
- Step 1 : Preparation of intermediates like 4-methoxybenzoyl chloride via reaction of 4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux .
- Step 2 : Coupling with N-phenylpiperidine-1-carboxamide using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
- Optimization : Adjust molar ratios (1:1.2 for acyl chloride:amine) and monitor reaction progress via TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), and piperidine protons (δ ~1.5–3.5 ppm) .
- ¹³C NMR : Carbonyl (δ ~165–170 ppm), methoxy (δ ~55 ppm), and aromatic carbons (δ ~110–160 ppm) .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural analysis?
- Data Collection : Use high-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) and SHELXL for refinement .
- Common Issues :
- Disordered Methoxy Groups : Apply restraints (e.g., DFIX, SIMU) to maintain geometry .
- Twinning : Use TWIN/BASF commands in SHELXL for data integration .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting receptor affinity?
- Design :
- Substituent Variation : Replace methoxy with halogen (e.g., Cl, Br) or alkyl groups to assess steric/electronic effects .
- Scaffold Modification : Compare piperidine with pyrrolidine or morpholine rings to evaluate conformational flexibility .
- Assays :
- In Vitro Binding : Radioligand competition assays (e.g., ³H-labeled antagonists for dopamine D3 receptors) .
- Kinase Inhibition : Measure IC₅₀ values against Akt isoforms using ADP-Glo™ assays .
Q. How can phase separation be mitigated in high-throughput crystallization trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
